molecular formula C9H13FN2 B2406816 (2R)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine CAS No. 2248173-31-9

(2R)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine

Cat. No.: B2406816
CAS No.: 2248173-31-9
M. Wt: 168.215
InChI Key: TVIJEQDSNCSIEU-SSDOTTSWSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions and processes used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield of the reaction .


Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, stability, and reactivity. These properties can often be predicted based on the compound’s structure and can be confirmed through experimental testing .

Mechanism of Action

If the compound is biologically active, its mechanism of action would involve how it interacts with biological systems. This could include its binding targets, its effects on cellular processes, and any therapeutic effects it may have .

Safety and Hazards

This involves understanding the potential risks associated with handling and using the compound. It includes its toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it .

Properties

IUPAC Name

(2R)-3-(6-fluoropyridin-3-yl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2/c1-7(5-11)4-8-2-3-9(10)12-6-8/h2-3,6-7H,4-5,11H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIJEQDSNCSIEU-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=C(C=C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CN=C(C=C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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